molecular formula C11H15BrN2O3 B2871232 Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate CAS No. 1338219-50-3

Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate

Cat. No.: B2871232
CAS No.: 1338219-50-3
M. Wt: 303.156
InChI Key: ALOXPFRSCMRUDW-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-6-methoxypyridin-3-yl)carbamate is a chemical compound with the CAS Number: 1338219-50-3 . It has a molecular weight of 303.16 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O3/c1-11(2,3)17-10(15)13-7-5-6-8(16-4)14-9(7)12/h5-6H,1-4H3,(H,13,15) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Solar Cell Enhancement

Research has demonstrated the impact of tert-butylpyridine derivatives on the performance of dye-sensitized solar cells. The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes significantly increases the open-circuit potential, attributed to a shift in the TiO2 band edge and an increase in electron lifetime. This finding suggests potential applications in optimizing solar cell efficiency through chemical modification of the electrolyte composition (Boschloo, Häggman, & Hagfeldt, 2006).

Environmental Remediation

The oxidation of methyl tert-butyl ether (MTBE) by ozonation and advanced oxidation processes has been studied for its efficiency and byproduct formation, including bromate, under drinking water treatment conditions. This research highlights the environmental applications of tert-butyl carbamates in water purification and the treatment of organic pollutants (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).

Organic Synthesis Methodologies

The Curtius rearrangement, involving the transformation of carboxylic acids into tert-butyl carbamates, demonstrates a mild and efficient synthetic route for producing Boc-protected amines. This method is applicable across a wide range of substrates, offering a versatile tool for synthesizing protected amino acids and related structures, which are crucial intermediates in pharmaceutical and chemical research (Lebel & Leogane, 2005).

Chemoselective Transformations

Studies on the reactivity of N-(3-thienyl)carbamates reveal pathways for the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles, showcasing the utility of tert-butyl carbamates in facilitating nucleophilic participation and cyclization reactions. These reactions are significant for the synthesis of heterocyclic compounds, which have widespread applications in medicinal chemistry and material science (Brugier, Outurquin, & Paulmier, 2001).

Advanced Materials Research

The synthesis of tert-butyl carbamates serves as key intermediates in the development of new materials and bioactive compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is an important precursor in the synthesis of biologically active molecules, illustrating the role of tert-butyl carbamates in facilitating complex organic transformations (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)13-7-5-6-8(16-4)14-9(7)12/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOXPFRSCMRUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338219-50-3
Record name tert-butyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate
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